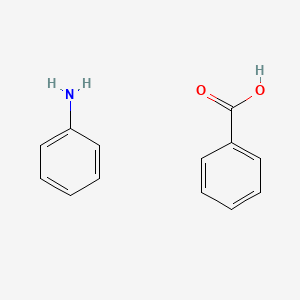

Aniline;benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aniline and benzoic acid are two distinct organic compounds with significant roles in various chemical processes and industries. Aniline, also known as aminobenzene or phenylamine, is an aromatic amine with the chemical formula C6H5NH2. It is a colorless to slightly yellow liquid with a characteristic odor. Benzoic acid, on the other hand, is a simple aromatic carboxylic acid with the chemical formula C6H5COOH. It appears as a colorless crystalline solid and is widely used as a food preservative and in the manufacture of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aniline can be synthesized through several methods, including the reduction of nitrobenzene using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation. Another method involves the nucleophilic aromatic substitution of aryl halides with ammonia or amines .

Benzoic acid can be prepared by the oxidation of toluene using oxidizing agents like potassium permanganate or chromic acid. It can also be synthesized through the hydrolysis of benzoyl chloride or benzonitrile .

Industrial Production Methods

Industrially, aniline is produced primarily by the catalytic hydrogenation of nitrobenzene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .

Benzoic acid is industrially produced by the partial oxidation of toluene with oxygen in the presence of a cobalt or manganese catalyst. This method is efficient and widely used in the chemical industry .

Chemical Reactions Analysis

Types of Reactions

Aniline undergoes various chemical reactions, including:

Acylation: Aniline reacts with acyl chlorides or anhydrides to form amides, such as benzanilide.

Substitution: Aniline can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Benzoic acid undergoes reactions typical of carboxylic acids, including:

Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.

Reduction: Reduction to benzyl alcohol using reducing agents like lithium aluminum hydride.

Decarboxylation: Heating benzoic acid with soda lime to produce benzene.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromic acid, manganese dioxide.

Reducing Agents: Iron and hydrochloric acid, catalytic hydrogenation, lithium aluminum hydride.

Acylating Agents: Acyl chlorides, anhydrides

Major Products

From Aniline: Nitrosobenzene, benzoquinone, benzanilide.

From Benzoic Acid: Benzyl alcohol, benzene

Scientific Research Applications

Aniline and benzoic acid have diverse applications in scientific research:

Chemistry: Aniline is used in the synthesis of dyes, polymers, and pharmaceuticals.

Biology: Aniline derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

Medicine: Aniline derivatives are used in the development of drugs, such as local anesthetics.

Industry: Aniline is used in the production of rubber, plastics, and pesticides.

Mechanism of Action

Aniline

Aniline exerts its effects primarily through its interactions with various enzymes and receptors in biological systems. It can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to toxic effects. Aniline is also known to inhibit certain enzymes involved in neurotransmitter metabolism .

Benzoic Acid

Benzoic acid acts as a fungistatic agent by inhibiting the growth of fungi. It is absorbed into cells and, at low pH, disrupts the intracellular pH balance, inhibiting enzymatic activities essential for fungal growth. Benzoic acid is metabolized in the liver to hippuric acid, which is then excreted .

Comparison with Similar Compounds

Similar Compounds

Aniline: Similar compounds include toluidine, xylidine, and phenylhydrazine.

Benzoic Acid: Similar compounds include salicylic acid, phthalic acid, and cinnamic acid.

Uniqueness

Aniline is unique due to its high reactivity in electrophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis. Benzoic acid is unique for its widespread use as a preservative and its role as a precursor in the synthesis of various industrial chemicals .

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

aniline;benzoic acid |

InChI |

InChI=1S/C7H6O2.C6H7N/c8-7(9)6-4-2-1-3-5-6;7-6-4-2-1-3-5-6/h1-5H,(H,8,9);1-5H,7H2 |

InChI Key |

NNNDGNSOCBWTJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.